N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide
Description
N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a pyridin-3-ylamino group and a phenyl ring linked to a butane sulfonamide chain. This structural motif aligns with pharmacologically active sulfonamides, which are often explored for enzyme inhibition (e.g., carbonic anhydrase, kinase) or antimicrobial activity .
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-2-3-11-26(23,24)22-15-8-6-14(7-9-15)17-13-25-18(21-17)20-16-5-4-10-19-12-16/h4-10,12-13,22H,2-3,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYUADKHSIDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function.
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The properties of thiazole derivatives suggest that factors such as solubility and stability may be influenced by the environment.
Biological Activity
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a pyridine moiety, and a sulfonamide group, which are known for their biological interactions. The synthesis typically involves multi-step organic reactions including:
- Formation of the Thiazole Ring : This is achieved through methods like the Hantzsch thiazole synthesis.
- Introduction of the Pyridine Moiety : A nucleophilic substitution reaction incorporates the pyridine derivative.
- Sulfonamide Formation : Final steps involve attaching the sulfonamide group to the butane chain.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines effectively. In particular, studies have reported:
- IC50 Values : Some thiazole-based compounds demonstrate IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 |
| Compound 2 | Jurkat | 1.98 ± 1.22 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole and pyridine rings can bind to enzymes involved in cancer progression or microbial metabolism, leading to inhibition of their activity.
- Signal Transduction Modulation : The compound may alter signaling pathways critical for cell survival and proliferation, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, emphasizing the importance of functional groups in enhancing biological activity:
- Antitumor Activity : In a study examining various thiazole derivatives, compounds with electron-donating groups on phenyl rings showed significantly enhanced anticancer activity due to improved binding affinity to target proteins .
- Antimicrobial Efficacy : Another study found that modifications to the sulfonamide group could enhance antimicrobial potency against specific pathogens, suggesting potential for developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with sulfonamide derivatives containing thiazole, pyridine, or arylurea groups. Below is a comparative analysis of key analogs, supported by empirical data:
Key Observations:
Structural Complexity and Molecular Weight: The target compound (~434.5 Da) is lighter than analogs with extended heterocycles (e.g., 616.9 Da for the chromen-pyrazolopyrimidine derivative ).
Synthetic Efficiency :
- Thiazole-urea derivatives (e.g., 10d, 10f) show high yields (89–93%) via optimized coupling reactions . In contrast, complex heterocycles (e.g., chromen-pyrazolopyrimidine) yield only 44%, indicating synthetic challenges with multi-step protocols .
Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 10d enhances lipophilicity (logP ~3.5 predicted) compared to the chloro-substituted 10f, which may influence membrane permeability .
Thermal Stability :
- The chromen-pyrazolopyrimidine derivative exhibits a high melting point (211–214°C), suggesting strong crystalline packing due to planar aromatic systems . The target compound’s melting point is unreported but likely lower due to its aliphatic sulfonamide chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
